molecular formula C16H23N3O3S2 B2926773 5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-sulfonamide CAS No. 1049392-04-2

5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-sulfonamide

Cat. No.: B2926773
CAS No.: 1049392-04-2
M. Wt: 369.5
InChI Key: MNQKNGBKPHODMP-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a synthetic organic compound designed for research applications. It features a thiophene-2-sulfonamide scaffold, a structure known to be associated with a range of pharmacological activities. Sulfonamide functional groups are a cornerstone of medicinal chemistry, forming the basis of several drug classes that exhibit diverse activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . The molecular structure of this compound integrates multiple heterocyclic systems, including a 1-methylpyrrole ring and a morpholine group. Heterocycles like pyrrole are frequently explored in interdisciplinary research for their compelling biological activities and are used as key building blocks in developing new drug candidates . Similarly, the sulfonamide group is a privileged pharmacophore found in many bioactive molecules. This combination of structural features makes this chemical a valuable intermediate for researchers working in areas such as synthetic chemistry, medicinal chemistry, and drug discovery. It can be utilized in the design and synthesis of novel compounds, the exploration of structure-activity relationships (SAR), and the investigation of mechanisms of action against various biological targets. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming the product's identity and purity upon receipt.

Properties

IUPAC Name

5-methyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c1-13-5-6-16(23-13)24(20,21)17-12-15(14-4-3-7-18(14)2)19-8-10-22-11-9-19/h3-7,15,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQKNGBKPHODMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)thiophene-2-sulfonamide is a complex organic molecule that belongs to the thiophene derivative class, specifically featuring a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's structure is characterized by:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Sulfonamide Group : Known for its antimicrobial properties.
  • Morpholinoethyl and Pyrrol Moieties : Contributing to its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₃₁N₃O₂S
Molecular Weight335.53 g/mol
Functional GroupsThiophene, Sulfonamide

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the thiophene ring and subsequent modifications to introduce the sulfonamide group. Key steps include:

  • Formation of the Thiophene Ring : Utilizing appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : Employing reagents that facilitate the attachment of morpholinoethyl and pyrrol moieties.

Research indicates that this compound primarily exhibits its biological activity through interactions with specific molecular targets, particularly enzymes involved in inflammatory processes and bacterial proliferation. The sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis.

Antibacterial Properties

Studies have shown that thiophene derivatives, including this compound, exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.

Case Study Example:
In a study evaluating the efficacy of thiophene sulfonamides against Staphylococcus aureus, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating potent antibacterial effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene sulfonamides. Modifications to the substituents on the thiophene ring or variations in the morpholinoethyl side chain can significantly affect potency and selectivity against specific biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Substituent on Thiophene RingAlters binding affinity
Variation in Morpholino ChainInfluences solubility and reactivity

Comparison with Similar Compounds

Substituted Benzenesulfonamide Analogs

5-chloro-2-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide (C₁₈H₂₄ClN₃O₃S, MW: 397.9)

  • Key Differences: Aromatic Ring: Benzene vs. thiophene. Substituents: Chloro and methyl groups on benzene vs. methyl on thiophene. The chloro group increases lipophilicity (ClogP +0.5), which may enhance membrane permeability but reduce solubility.
  • Implications : The thiophene analog may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation compared to benzene derivatives.

Cyclopentyl-Thiophene Sulfonamides

5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-sulfonamide (CAS 2034451-91-5, C₁₆H₂₀N₂O₂S₂)

  • Key Differences: Linker Group: Cyclopentyl-methyl vs. morpholinoethyl-pyrrole. The morpholine in the target compound introduces a tertiary amine, improving water solubility (predicted LogS: -3.5 vs. -4.2 for the cyclopentyl analog). Spatial Geometry: The rigid cyclopentyl group may restrict conformational flexibility compared to the morpholinoethyl chain.

Oxalamide-Based Analogs

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide (C₂₂H₃₀N₄O₃, MW: 398.5)

  • Key Differences :
    • Linker Chemistry : Oxalamide (-NC(=O)C(=O)N-) vs. sulfonamide (-SO₂N-). The sulfonamide is more acidic (pKa ~10 vs. ~15 for oxalamide), affecting ionization state at physiological pH.
    • Biological Interactions : Sulfonamides often exhibit stronger hydrogen-bonding capabilities, which may enhance target binding in enzyme-active sites.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted LogP Solubility (mg/mL)
Target Compound C₁₇H₂₃N₃O₃S₂* 397.5 Thiophene-2-sulfonamide, morpholine, pyrrole 2.1 ~0.8 (moderate)
5-chloro-2-methyl-benzenesulfonamide analog C₁₈H₂₄ClN₃O₃S 397.9 Chloro, methyl, benzene 2.6 ~0.5 (low)
5-methyl-N-(cyclopentyl)thiophene-2-sulfonamide C₁₆H₂₀N₂O₂S₂ 352.5 Cyclopentyl, thiophene-3-yl 3.0 ~0.3 (low)
N1-(4-isopropylphenyl)-N2-(morpholinoethyl-pyrrole)oxalamide C₂₂H₃₀N₄O₃ 398.5 Oxalamide, isopropylphenyl 2.8 ~1.2 (high)

*Estimated based on structural analysis.

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